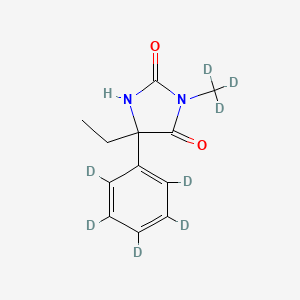![molecular formula C15H24 B12394223 (1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene CAS No. 489-29-2](/img/structure/B12394223.png)
(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-Maaliene typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzymatic or chemical methods. The reaction conditions often include the use of specific catalysts and controlled temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of A-Maaliene can be achieved through the extraction of essential oils from plants that naturally produce this compound. The extraction process may involve steam distillation or solvent extraction, followed by purification steps to isolate A-Maaliene .
Chemical Reactions Analysis
Types of Reactions
A-Maaliene undergoes various chemical reactions, including:
Oxidation: A-Maaliene can be oxidized to form oxygenated derivatives such as alcohols, ketones, and acids.
Reduction: Reduction reactions can convert A-Maaliene into more saturated hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups into the A-Maaliene molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, saturated hydrocarbons, and substituted A-Maaliene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
A-Maaliene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the fragrance and flavor industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of A-Maaliene involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by binding to receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved in its effects are still under investigation .
Comparison with Similar Compounds
A-Maaliene can be compared with other similar sesquiterpenes, such as β-Maaliene and γ-Maaliene. These compounds share similar structural features but differ in their specific chemical properties and biological activities. A-Maaliene is unique due to its specific arrangement of atoms and its distinctive aromatic profile .
List of Similar Compounds
- β-Maaliene
- γ-Maaliene
- Caryophyllene
- Humulene
Properties
CAS No. |
489-29-2 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1aR,3aS,7bS)-1,1,3a,7-tetramethyl-2,3,4,5,6,7b-hexahydro-1aH-cyclopropa[a]naphthalene |
InChI |
InChI=1S/C15H24/c1-10-6-5-8-15(4)9-7-11-13(12(10)15)14(11,2)3/h11,13H,5-9H2,1-4H3/t11-,13-,15+/m1/s1 |
InChI Key |
UPGLJTCDRBIZKP-KYOSRNDESA-N |
Isomeric SMILES |
CC1=C2[C@H]3[C@H](C3(C)C)CC[C@@]2(CCC1)C |
Canonical SMILES |
CC1=C2C3C(C3(C)C)CCC2(CCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


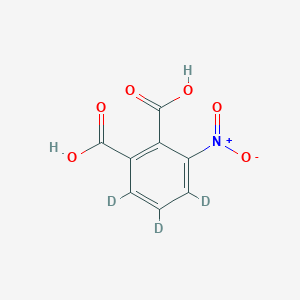

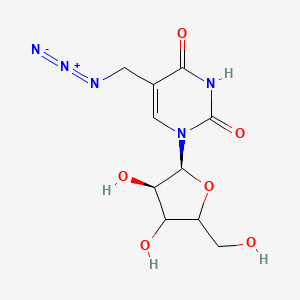
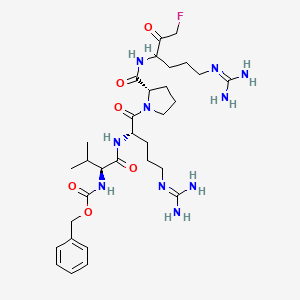


![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)
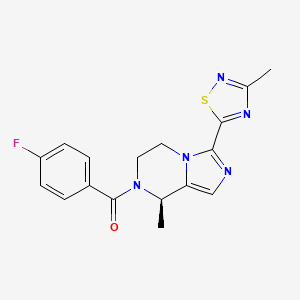


![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)
![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)

